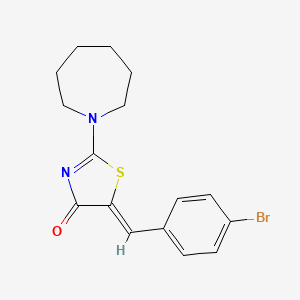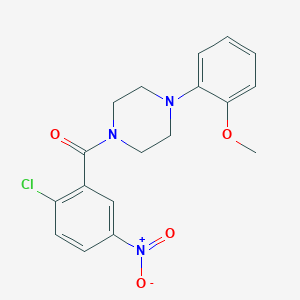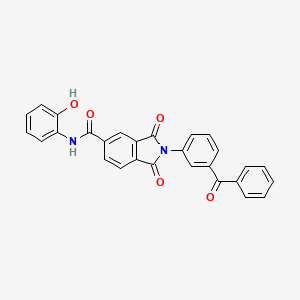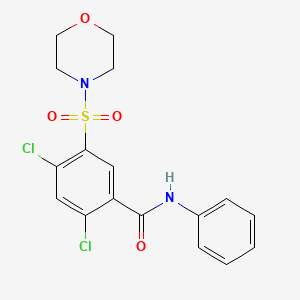
2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one
Übersicht
Beschreibung
2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one, also known as ABT-737, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively target and inhibit the activity of anti-apoptotic proteins.
Wirkmechanismus
2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one binds to the hydrophobic groove of anti-apoptotic proteins, such as Bcl-2, Bcl-XL, and Bcl-w, and prevents them from interacting with pro-apoptotic proteins, such as Bax and Bak. This disruption of the anti-apoptotic/pro-apoptotic protein interaction leads to the activation of Bax and Bak, which in turn leads to the release of cytochrome c from the mitochondria and the activation of caspases, ultimately resulting in apoptosis.
Biochemical and Physiological Effects
2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one has been shown to induce apoptosis in cancer cells both in vitro and in vivo. In addition, 2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one has been shown to sensitize cancer cells to other chemotherapeutic agents, such as paclitaxel and doxorubicin. 2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one has also been shown to have minimal toxicity in normal cells, indicating its potential as a selective cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one in lab experiments is its selectivity for anti-apoptotic proteins, which allows for the targeted induction of apoptosis in cancer cells. However, one limitation of using 2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the use of 2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one in scientific research. One potential direction is the development of more soluble analogs of 2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one, which would improve its administration in vivo. Another potential direction is the combination of 2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one with other chemotherapeutic agents to improve its efficacy. Additionally, the use of 2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one in combination with other targeted therapies, such as immunotherapy, may also be explored.
Wissenschaftliche Forschungsanwendungen
2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one has been extensively used in scientific research for its ability to selectively target and inhibit the activity of anti-apoptotic proteins, such as Bcl-2, Bcl-XL, and Bcl-w. This inhibition of anti-apoptotic proteins leads to the activation of pro-apoptotic proteins, such as Bax and Bak, and ultimately triggers apoptosis in cancer cells. 2-(1-azepanyl)-5-(4-bromobenzylidene)-1,3-thiazol-4(5H)-one has been shown to be effective in inducing apoptosis in various cancer cell lines, including leukemia, lymphoma, and solid tumors.
Eigenschaften
IUPAC Name |
(5Z)-2-(azepan-1-yl)-5-[(4-bromophenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2OS/c17-13-7-5-12(6-8-13)11-14-15(20)18-16(21-14)19-9-3-1-2-4-10-19/h5-8,11H,1-4,9-10H2/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJUQSNOBXKUJS-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)Br)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)Br)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-dichloro-N-{2-[(isobutylamino)carbonyl]phenyl}benzamide](/img/structure/B3438824.png)
![N,N'-[(4-hydroxy-3-nitrophenyl)methylene]dibenzamide](/img/structure/B3438826.png)
![4-methyl-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B3438835.png)

![N-(4-chlorophenyl)-4-methoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3438844.png)



![N-(2,5-dimethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B3438889.png)
![phenyl 2-{[2-(diethylamino)-2-oxoethyl]thio}-1H-benzimidazole-1-carboxylate](/img/structure/B3438898.png)
![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1-naphthyl)ethanone](/img/structure/B3438901.png)
![N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B3438909.png)
![2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3438918.png)
![5-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]-2-methoxyphenyl acetate](/img/structure/B3438923.png)